molecular formula C25H29FN4O3 B2736628 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897611-45-9

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2736628
CAS No.: 897611-45-9
M. Wt: 452.53
InChI Key: PAHOILUXEUSGLI-UHFFFAOYSA-N
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Description

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure Research on compounds structurally related to the one , such as 1-aryl-4-(biarylmethylene)piperazines, has focused on their crystal structures to understand their physical and chemical properties better. The study of these compounds, including those with fluorophenyl and pyridinyl groups, reveals their potential in various applications due to their extensive hydrogen bonding and the formation of one-dimensional networks, indicating their usefulness in material science and molecular engineering (Ullah & Altaf, 2014).

Anticonvulsant and Analgesic Activities Compounds with similar structural features have been synthesized and evaluated for their anticonvulsant activity, showcasing the potential of such chemicals in developing new therapeutic agents. Studies have identified compounds with significant protection in animal models of epilepsy and notable analgesic activity in models of tonic pain, highlighting their potential in pain management and epilepsy treatment (Obniska et al., 2015).

Radiochemistry and Imaging The synthesis of related compounds for imaging dopamine D4 receptors through electrophilic fluorination demonstrates their application in developing diagnostic tools and exploring neurological disorders at the molecular level. This research contributes to the advancement of medical imaging techniques, particularly in the context of positron emission tomography (PET) (Eskola et al., 2002).

Pharmacodynamics and Antitumor Activity The exploration of aminopyridyl/pyrazinyl-substituted compounds has led to the identification of potent, selective, and orally efficacious inhibitors targeting specific cancer types. This line of research is crucial for the development of new cancer therapies, offering insights into the mechanism of action of these compounds and their potential in clinical applications (Li et al., 2013).

Drug Metabolism and Pharmacokinetics Studies on the metabolism of antineoplastic tyrosine kinase inhibitors provide valuable information on the metabolic pathways of such compounds in humans. Understanding the main metabolites and their effects is essential for drug development, ensuring the safety and efficacy of new medications (Gong et al., 2010).

Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3/c1-18-17-22(31)23(25(32)30(18)15-16-33-2)24(19-7-9-27-10-8-19)29-13-11-28(12-14-29)21-6-4-3-5-20(21)26/h3-10,17,24,31H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHOILUXEUSGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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